
Gadolinium--platinum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–platinum (1/1) is a compound consisting of gadolinium and platinum in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Gadolinium is a rare-earth element known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions: Gadolinium–platinum (1/1) can be synthesized through various methods, including co-sputter deposition and electrodeposition. Co-sputter deposition involves the simultaneous sputtering of gadolinium and platinum targets onto a substrate, forming a thin film of the compound . Electrodeposition, on the other hand, involves the reduction of gadolinium and platinum ions from an electrolyte solution onto a conductive substrate .
Industrial Production Methods: In industrial settings, the preparation of gadolinium–platinum (1/1) often involves high-temperature processes and the use of specialized equipment to ensure the precise control of stoichiometry and purity. Techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) are commonly employed to produce high-quality gadolinium–platinum films and coatings.
化学反应分析
Types of Reactions: Gadolinium–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium in the compound can react with oxygen to form gadolinium oxide, while platinum can participate in redox reactions due to its variable oxidation states .
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–platinum (1/1) include oxygen, hydrogen, and halogens. These reactions typically occur under controlled conditions, such as elevated temperatures and specific pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving gadolinium–platinum (1/1) include gadolinium oxide, platinum halides, and various organometallic complexes.
科学研究应用
Gadolinium–platinum (1/1) has a wide range of scientific research applications:
Chemistry: In chemistry, gadolinium–platinum (1/1) is used as a catalyst in various reactions, including hydrogenation and oxidation processes. Its unique combination of magnetic and catalytic properties makes it an attractive material for developing advanced catalytic systems .
Biology: In biological research, gadolinium–platinum (1/1) is studied for its potential use in imaging and diagnostic applications. Gadolinium’s magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents, while platinum’s biocompatibility and anticancer properties are of interest for therapeutic applications .
Medicine: In medicine, gadolinium–platinum (1/1) is explored for its potential as an anticancer agent. Studies have shown that gadolinium–platinum complexes can exhibit cytotoxicity against cancer cells, making them promising candidates for cancer treatment .
Industry: In industrial applications, gadolinium–platinum (1/1) is used in the development of advanced materials and coatings. Its resistance to corrosion and high-temperature stability make it suitable for use in harsh environments, such as in aerospace and automotive industries .
作用机制
The mechanism of action of gadolinium–platinum (1/1) involves its interaction with cellular components and molecular pathways. Gadolinium’s magnetic properties allow it to enhance imaging contrast in MRI, while platinum’s ability to form coordination complexes with biomolecules enables it to interfere with cellular processes, such as DNA replication and repair . This dual functionality makes gadolinium–platinum (1/1) a versatile compound for both diagnostic and therapeutic applications.
相似化合物的比较
Gadolinium–europium (1/1): Similar to gadolinium–platinum, this compound combines gadolinium’s magnetic properties with europium’s luminescent properties, making it useful in imaging applications.
Platinum–iridium (1/1): This compound is known for its catalytic properties and is used in various industrial applications, including fuel cells and catalytic converters.
Uniqueness: Gadolinium–platinum (1/1) stands out due to its unique combination of magnetic and catalytic properties. Unlike other similar compounds, it offers both diagnostic and therapeutic potential, making it a valuable material for a wide range of applications .
属性
CAS 编号 |
12160-93-9 |
|---|---|
分子式 |
GdPt |
分子量 |
352.3 g/mol |
IUPAC 名称 |
gadolinium;platinum |
InChI |
InChI=1S/Gd.Pt |
InChI 键 |
QHSZLMGBMCOLEU-UHFFFAOYSA-N |
规范 SMILES |
[Gd].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

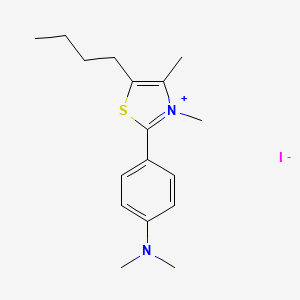
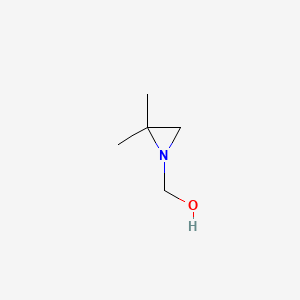
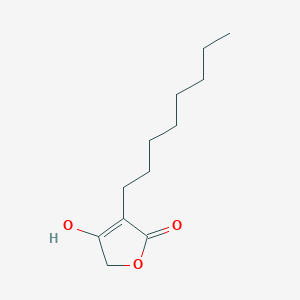
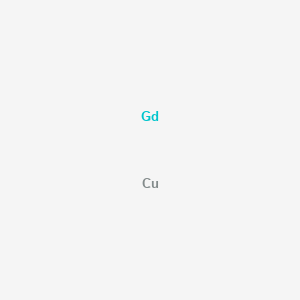
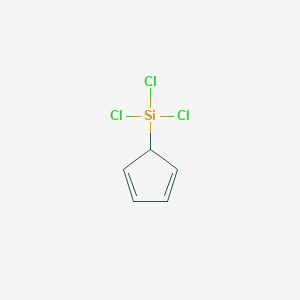

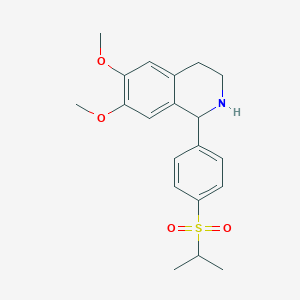
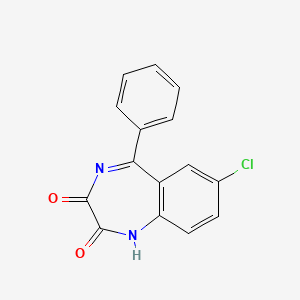
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
